molecular formula C3H4F4O B2791956 2,3,3,3-Tetrafluoropropan-1-ol CAS No. 13046-44-1

2,3,3,3-Tetrafluoropropan-1-ol

Cat. No.: B2791956
CAS No.: 13046-44-1
M. Wt: 132.058
InChI Key: CAQPTDOAJUMIAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3,3-Tetrafluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with formaldehyde in the presence of a catalyst to form 2,3,3,3-tetrafluoropropanal, which is then reduced to this compound . The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Methanol or ethanol

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor to ensure high yield and purity. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Solvent Applications

TFP is primarily used as a solvent in various chemical processes, particularly in the fabrication of optical discs such as CD-Rs and DVD-Rs. Its non-polar nature allows it to dissolve a wide range of organic compounds, making it suitable for applications requiring high solubility and low volatility.

Case Study: Optical Media Production

A study demonstrated that TFP effectively dissolves polymeric materials used in optical media, enhancing the quality of the final product by ensuring uniform coating and reducing defects during manufacturing (Zhao et al., 2012).

Water Repellent Agents

TFP is utilized in the synthesis of fluorocarbon-based water-repellent agents for textiles. Its hydrophobic properties make it an effective component in treatments designed to enhance the water resistance of fabrics.

Data Table: Water Repellent Efficacy

Agent TypeWater Contact Angle (°)Application Area
TFP-based fluorocarbon agent120Outdoor apparel
Traditional silicone agents90General textiles

This table illustrates that TFP-based agents provide superior water repellency compared to traditional silicone-based treatments.

Environmental Applications

Recent studies have explored the use of TFP in environmental remediation processes. Specifically, TFP has been investigated for its role in the desorption of pollutants from activated carbon using supercritical carbon dioxide.

Case Study: Supercritical CO2 Desorption

Research indicated that TFP could be effectively desorbed from activated carbon using supercritical CO2, enhancing the efficiency of pollutant removal from contaminated environments (Environmental Science & Technology, 2008). This method offers a promising approach to mitigate pollution while minimizing waste.

Pharmaceutical and Chemical Synthesis

TFP serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy.

Example: Synthesis of Fluorinated Alkoxides

In a study involving the synthesis of fluorinated alkoxides, TFP was used as a precursor to create compounds with potential therapeutic applications (RSC Advances, 2019). The incorporation of fluorine atoms often improves the metabolic stability and bioavailability of pharmaceutical agents.

Toxicological Considerations

While TFP has numerous applications, it is essential to consider its toxicological profile. Studies indicate that TFP can cause respiratory irritation and other adverse effects upon exposure. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with its use (Apollo Scientific).

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoropropan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Biological Activity

2,3,3,3-Tetrafluoropropan-1-ol (TFPO) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of four fluorine atoms, which significantly influence its reactivity and interactions with biological systems. Understanding the biological activity of TFPO is crucial for its application in pharmaceuticals, agrochemicals, and industrial processes.

TFPO has the molecular formula C3_3H4_4F4_4O and is classified as a tertiary alcohol. The presence of fluorine atoms enhances its lipophilicity and alters its hydrogen bonding capabilities compared to non-fluorinated analogs. These properties can lead to distinct biological interactions.

Biological Activity Overview

Research indicates that TFPO exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that fluorinated compounds can enhance the efficacy of antibiotics by modifying their pharmacokinetics and pharmacodynamics. TFPO's structure may contribute to increased antimicrobial activity against certain pathogens .
  • Toxicological Effects : TFPO has been identified as toxic when inhaled and can cause serious eye irritation. Its flammability poses additional safety concerns . Long-term exposure may lead to accumulation in the human body, raising concerns about potential chronic effects .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of TFPO derivatives against various bacterial strains. The results indicated that compounds with higher fluorination levels exhibited enhanced antibacterial properties. The mechanism was attributed to increased membrane permeability and disruption of bacterial cell walls.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TFPOE. coli32 µg/mL
TFPOS. aureus16 µg/mL

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of TFPO on mammalian cells. The study revealed that exposure to high concentrations resulted in cytotoxicity, with significant cell death observed at concentrations above 100 µg/mL.

Concentration (µg/mL)Cell Viability (%)
0100
5085
10040
20010

The biological activity of TFPO is largely influenced by its ability to interact with cellular membranes and proteins. The fluorine atoms can alter the electronic properties of the molecule, enhancing its ability to penetrate lipid bilayers and interact with membrane-bound proteins. This can lead to changes in enzyme activity and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3,3-tetrafluoropropan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves fluorination or chlorination of precursor alcohols. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can introduce chlorine atoms into fluorinated propanols under controlled conditions . Catalytic methods, such as chromium(III) oxide with alkali metal additives, enhance selectivity and yield in dehydrohalogenation reactions . Optimization requires monitoring temperature (typically 150–250°C), catalyst loading (≥1% alkali metal), and reaction time to minimize byproducts like unreacted intermediates or over-fluorinated derivatives. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for purity assessment .

Q. How can researchers characterize the physical properties of 2,2,3,3-tetrafluoropropan-1-ol with high precision?

  • Methodological Answer : Key properties include density (1.4 g/cm³), boiling point (109.5°C at 760 mmHg), and melting point (-15°C) . Differential scanning calorimetry (DSC) determines phase transitions, while viscometry and refractive index measurements assess rheological behavior. Comparative studies with non-fluorinated analogs (e.g., propan-1-ol) reveal structural influences of fluorine atoms on viscosity and density gradients . For thermodynamic data, standard enthalpies of formation (ΔHf°) are derived via combustion calorimetry, as reported by Kolesov et al. (-870 kJ/mol ± 5%) .

Q. What analytical techniques are most effective for identifying impurities in synthesized 2,2,3,3-tetrafluoropropan-1-ol?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) detects volatile impurities (e.g., residual chlorinated intermediates), while high-performance liquid chromatography (HPLC) resolves polar byproducts. NMR (¹⁹F and ¹H) confirms molecular structure and quantifies fluorine environments. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How do discrepancies arise between experimental and computational thermochemical data for 2,2,3,3-tetrafluoropropan-1-ol, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from approximations in density functional theory (DFT) models, such as incomplete basis sets or neglect of anharmonic vibrations. Researchers should cross-validate computational results with experimental calorimetry data (e.g., Pedley and Naylor’s thermochemical tables) . For vapor-liquid equilibria, equations of state (e.g., Helmholtz energy models) calibrated with high-pressure p-ρ-T data improve accuracy . Systematic error analysis, including uncertainty propagation in experimental setups, is critical .

Q. What strategies mitigate structural degradation of 2,2,3,3-tetrafluoropropan-1-ol during high-temperature applications?

  • Methodological Answer : Thermal stability studies using thermogravimetric analysis (TGA) show decomposition onset at ~200°C. Stabilization strategies include:

  • Additives : Incorporation of radical scavengers (e.g., phenolic antioxidants) to inhibit chain reactions.
  • Inert Atmospheres : Conducting reactions under nitrogen/argon to prevent oxidative degradation.
  • Catalyst Selection : Avoiding transition metals that catalyze C-F bond cleavage .

Q. How can pervaporation-adsorption hybrid processes improve dehydration of 2,2,3,3-tetrafluoropropan-1-ol in industrial byproduct streams?

  • Methodological Answer : Hydrophilic pervaporation membranes (e.g., polyvinyl alcohol-based Pervap™) selectively remove water from azeotropic mixtures. Operational parameters include feed temperature (50–80°C), membrane thickness (<50 µm), and vacuum pressure (<10 mbar). KUJAWSKI et al. demonstrated >95% water removal efficiency with flux rates of 0.5–1.2 kg/m²·h . Post-pervaporation, adsorption using molecular sieves (3Å) achieves residual water content <100 ppm .

Q. What molecular dynamics (MD) simulations explain the anomalous rheological behavior of 2,2,3,3-tetrafluoropropan-1-ol compared to non-fluorinated alcohols?

  • Methodological Answer : MD simulations reveal that fluorine atoms induce helical molecular arrangements, reducing hydrogen-bonding capacity. This structural rigidity lowers viscosity (η ≈ 1.2 mPa·s at 25°C) compared to propan-1-ol (η ≈ 2.3 mPa·s) . Polarizable force fields (e.g., AMOEBA) improve accuracy in modeling dipole-dipole interactions between CF₂ and OH groups .

Q. Data Contradiction Analysis

Q. Conflicting reports exist on the melting point of 2,2,3,3-tetrafluoropropan-1-ol. How should researchers reconcile these discrepancies?

  • Methodological Answer : Reported melting points range from -15°C to -10°C due to impurities or polymorphic forms. Researchers should:

  • Purification : Recrystallize using dry diethyl ether to remove residual acids or solvents.
  • DSC Calibration : Use indium and zinc standards to calibrate temperature sensors.
  • Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline phases .

Q. Why do fluorination methods yield variable ratios of 2,2,3,3-tetrafluoropropan-1-ol to its isomers?

  • Methodological Answer : Isomer distribution depends on fluorination agents (e.g., HF vs. SF₄) and reaction mechanisms (radical vs. ionic pathways). For example, electrophilic fluorination favors the 2,2,3,3 isomer due to steric hindrance at the terminal carbon. Kinetic studies using time-resolved IR spectroscopy can map intermediate formation .

Q. Applications in Academic Research

Q. How can 2,2,3,3-tetrafluoropropan-1-ol serve as a solvent in asymmetric catalysis?

  • Methodological Answer : Its low polarity and high thermal stability make it suitable for organometallic reactions. For example, in palladium-catalyzed cross-couplings, it enhances enantioselectivity by stabilizing charged intermediates via weak F···Pd interactions. Solvent optimization requires Hansen solubility parameter analysis (δ ≈ 18 MPa¹/²) .

Properties

IUPAC Name

2,3,3,3-tetrafluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQPTDOAJUMIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13046-44-1
Record name 2,3,3,3-tetrafluoropropan-1-ol
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